Cas no 81184-36-3 ((E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid)
(E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 81184-36-3
- (E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoicacid
- (E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid
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- Inchi: 1S/C12H14O4/c1-3-4-5-9-10(12(14)15)6-8(13)7-11(9)16-2/h3-4,6-7,13H,5H2,1-2H3,(H,14,15)/b4-3+
- InChI Key: LDMWPGQAWKYURB-ONEGZZNKSA-N
- SMILES: O(C)C1=CC(=CC(C(=O)O)=C1C/C=C/C)O
Computed Properties
- Exact Mass: 222.08920892Da
- Monoisotopic Mass: 222.08920892Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 66.8Ų
(E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019098324-1g |
(E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid |
81184-36-3 | 95% | 1g |
$842.80 | 2023-09-01 | |
| Chemenu | CM153792-1g |
(E)-2-(but-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid |
81184-36-3 | 95% | 1g |
$1000 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743045-1g |
2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid |
81184-36-3 | 98% | 1g |
¥7671.00 | 2024-07-28 | |
| Crysdot LLC | CD12029133-1g |
(E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid |
81184-36-3 | 95+% | 1g |
$1062 | 2024-07-24 |
(E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid
(E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid and Its Significance in Modern Chemical Biology
(E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid, with the CAS number 81184-36-3, is a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and molecular studies. The presence of a conjugated system involving a butenyl group and hydroxyl as well as methoxy substituents on a benzoic acid backbone imparts distinct chemical properties that make it a valuable candidate for further exploration.
The compound's structure, which includes a double bond in the butenyl moiety, contributes to its reactivity and interaction capabilities with biological targets. This feature is particularly relevant in the context of developing novel therapeutic agents, where the ability to modulate biological pathways through precise molecular interactions is paramount. The hydroxyl and methoxy groups further enhance its potential by providing sites for hydrogen bonding and electronic modulation, which are critical for binding affinity and selectivity in drug design.
Recent research has highlighted the importance of natural product-inspired scaffolds in drug discovery. Compounds like (E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid often serve as starting points for the development of more complex molecules with enhanced pharmacological properties. Studies have demonstrated that modifications of this type can lead to compounds with improved bioavailability and reduced toxicity, making them attractive for clinical development.
In particular, the benzoic acid core is a well-documented pharmacophore in medicinal chemistry, with numerous examples of drugs featuring this moiety exhibiting desirable therapeutic effects. The addition of functional groups such as hydroxyl and methoxy not only enhances solubility but also influences metabolic stability, which are crucial factors in drug design. The (E)-configuration of the butenyl group further contributes to the molecule's overall shape and electronic distribution, which can be tailored to optimize interactions with biological targets.
Advances in computational chemistry have enabled researchers to predict the behavior of such compounds with increasing accuracy. Molecular modeling studies on (E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid have revealed potential binding modes with various enzymes and receptors, suggesting its utility in addressing a range of therapeutic challenges. These computational insights are complemented by experimental validation, where synthesis and characterization of derivatives have provided empirical evidence supporting their biological activity.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The introduction of the butenyl group via cross-coupling reactions followed by functionalization at the aromatic ring are key steps in constructing this molecule. Each synthetic step is carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.
From a biological perspective, (E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid has shown promise in preliminary assays targeting inflammatory pathways. The hydroxyl group can interact with hydrophobic pockets or engage in hydrogen bonding, while the methoxy group can influence electronic distributions through resonance effects. These interactions are critical for modulating enzyme activity and receptor binding affinity.
The compound's potential extends beyond traditional pharmaceutical applications. It serves as a valuable tool in chemical biology for studying enzyme mechanisms and ligand-receptor interactions. By providing a scaffold that can be easily modified, researchers can explore diverse chemical space and identify novel bioactive molecules.
In conclusion, (E)-2-(But-2-en-1-yl)-5-hydroxy-3-methoxybenzoic acid represents a significant advancement in the realm of chemical biology and drug discovery. Its unique structural features and potential biological activities make it a compelling candidate for further research. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing innovative therapeutic strategies.
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